molecular formula C14H9NO4S B5090437 5-(1,3-benzodioxol-5-ylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione

5-(1,3-benzodioxol-5-ylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B5090437
M. Wt: 287.29 g/mol
InChI Key: NAEFOJAFSYLNSU-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzodioxol-5-ylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is a compound that has been gaining attention in scientific research due to its potential therapeutic applications. Also known as BM-21, this compound has been studied for its ability to modulate the immune system, reduce inflammation, and inhibit cancer cell growth.

Mechanism of Action

The exact mechanism of action of BM-21 is not fully understood. However, it is believed to exert its effects through the modulation of the immune system and the inhibition of pro-inflammatory cytokines. BM-21 has also been shown to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase II.
Biochemical and Physiological Effects:
BM-21 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. BM-21 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.

Advantages and Limitations for Lab Experiments

One of the advantages of BM-21 is its low toxicity, making it a promising candidate for therapeutic use. Additionally, BM-21 has been shown to have a broad range of potential applications, including as an anti-inflammatory agent, an immunomodulatory agent, and an anticancer agent. However, one limitation of BM-21 is its relatively low solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are many potential future directions for research on BM-21. One area of interest is the development of BM-21 derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of BM-21 and its potential therapeutic applications. Other potential areas of research include the use of BM-21 as an antiviral agent and its potential use in combination with other drugs for the treatment of cancer and other diseases.
In conclusion, BM-21 is a compound with a range of potential therapeutic applications. While further research is needed to fully understand its mechanism of action and potential uses, BM-21 shows promise as an anti-inflammatory agent, an immunomodulatory agent, and an anticancer agent. With continued research, BM-21 and its derivatives may play an important role in the development of new treatments for a range of diseases.

Synthesis Methods

The synthesis of BM-21 involves a multistep process starting from commercially available starting materials. The first step involves the reaction of 2-propyn-1-ol with 2-bromoacetic acid to form 2-propyn-1-ylacetic acid. This intermediate is then reacted with thiosemicarbazide to form the thiazolidine ring. The final step involves the reaction of the thiazolidine intermediate with 1,3-benzodioxole-5-carbaldehyde to form BM-21.

Scientific Research Applications

BM-21 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of inflammatory and autoimmune diseases. BM-21 has also been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, BM-21 has been studied for its potential use as an antiviral agent.

Properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4S/c1-2-5-15-13(16)12(20-14(15)17)7-9-3-4-10-11(6-9)19-8-18-10/h1,3-4,6-7H,5,8H2/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEFOJAFSYLNSU-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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